RNPA1000

Description

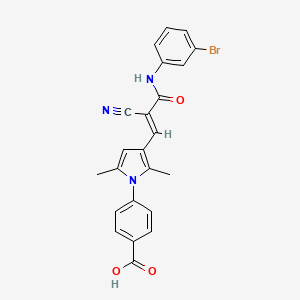

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O3/c1-14-10-17(15(2)27(14)21-8-6-16(7-9-21)23(29)30)11-18(13-25)22(28)26-20-5-3-4-19(24)12-20/h3-12H,1-2H3,(H,26,28)(H,29,30)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCMDUBFZYCGMI-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of RNPA1000: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of RNPA1000, a novel small-molecule inhibitor targeting the essential Staphylococcus aureus protein, RnpA. The information presented herein is curated from key scientific literature and is intended to provide a comprehensive resource for researchers in the fields of antimicrobial drug discovery and bacterial pathogenesis.

Executive Summary

This compound is a pioneering antimicrobial candidate that functions by inhibiting the ribonuclease (RNase) activity of the S. aureus RnpA protein. RnpA is a crucial enzyme involved in the turnover of messenger RNA (mRNA), a fundamental process for bacterial viability. By disrupting RnpA's function, this compound impedes the degradation of cellular mRNA, leading to a cascade of events that culminate in the inhibition of bacterial growth. This compound has demonstrated significant antimicrobial activity against a range of Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), and has shown efficacy in both in vitro and in vivo models of infection.

Core Mechanism of Action: Inhibition of RnpA-Mediated mRNA Degradation

The central mechanism of action of this compound is its specific inhibition of the endoribonucleolytic function of the S. aureus RnpA protein. RnpA is an essential protein in S. aureus that has been shown to be a key player in the cellular RNA degradation machinery.

The proposed signaling pathway for this compound's action is as follows:

As depicted in Figure 1, this compound directly targets and inhibits the RnpA protein. This inhibition prevents the degradation of cellular mRNA, leading to its accumulation. The disruption of normal mRNA turnover processes is detrimental to the bacterium, ultimately inhibiting protein synthesis and leading to a cessation of growth.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | This compound IC50 (µM) | Source |

| S. aureus RnpA | 100-125 | [1] |

| E. coli RNase HI | >750 | [1] |

| E. coli RNase A | >750 | [1] |

| E. coli RNase I | >750 | [1] |

| S. aureus RNase J1 | >750 | [1] |

| E. coli RNase III | 500-750 | [1] |

Table 2: Antimicrobial Spectrum of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Source |

| Staphylococcus aureus | UAMS-1 | 26 | [1] |

| Staphylococcus aureus (MRSA) | USA300-0114 | 23 | [1] |

| Staphylococcus aureus (VISA) | 23 | [2] | |

| Staphylococcus aureus (VRSA) | 23 | [2] | |

| Staphylococcus epidermidis | 23 | [2] | |

| Streptococcus pneumoniae (multi-drug resistant) | 23 | [2] | |

| Streptococcus pyogenes | 23 | [2] | |

| Streptococcus agalactiae | 23 | [2] | |

| Bacillus cereus | 23 | [2] | |

| Enterococcus faecalis | 64 | [1] | |

| Enterococcus faecium | 64 | [1] | |

| Enterococcus faecium (VRE) | 64 | [1] | |

| Escherichia coli | >64 | [1] | |

| Acinetobacter baumannii | >64 | [1] |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

High-Throughput Screening for RnpA Inhibitors

The discovery of this compound was facilitated by a high-throughput screening assay designed to identify inhibitors of RnpA's ribonuclease activity.

Protocol:

-

Assay Principle: The assay utilizes a fluorescently labeled RNA substrate that is quenched upon degradation by RnpA. Inhibition of RnpA activity results in a sustained fluorescence signal.

-

Reagents: Purified recombinant S. aureus RnpA, a fluorescently labeled RNA oligonucleotide substrate, and a library of small molecule compounds.

-

Procedure:

-

Compounds from the library are dispensed into 384-well microtiter plates.

-

Purified RnpA is added to each well.

-

The fluorescently labeled RNA substrate is added to initiate the reaction.

-

The plates are incubated at room temperature.

-

Fluorescence intensity is measured over time using a plate reader.

-

-

Hit Criteria: Compounds that prevent the decrease in fluorescence (i.e., inhibit RNA degradation) by ≥50% are selected as primary hits.[1]

In Vitro RnpA Inhibition Assay (Gel-Based)

A secondary, gel-based assay was used to confirm the inhibitory activity of hit compounds from the primary screen.

Protocol:

-

Reaction Mixture: A reaction mixture containing purified RnpA, the RNA substrate, and the test compound (e.g., this compound) or a vehicle control (DMSO) is prepared in an appropriate reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Electrophoresis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The RNA is visualized by staining with a suitable dye (e.g., SYBR Gold).

-

Analysis: Inhibition of RnpA activity is determined by the presence of the intact RNA substrate band in the presence of the inhibitor, as compared to the control where the RNA is degraded.[1]

Cellular mRNA Turnover Assay

This assay was performed to determine if this compound affects mRNA stability within living S. aureus cells.

Protocol:

-

Bacterial Culture: S. aureus cultures are grown to mid-logarithmic phase.

-

Transcription Inhibition: Transcription is halted by the addition of rifampicin. This allows for the monitoring of the decay of the existing mRNA pool.

-

Treatment: The cultures are treated with either this compound or a vehicle control.

-

RNA Extraction: Aliquots of the cultures are taken at various time points after the addition of rifampicin, and total RNA is extracted.

-

Quantitative Real-Time PCR (qRT-PCR): The levels of specific mRNA transcripts are quantified by qRT-PCR.

-

Analysis: The half-life of the mRNA transcripts is calculated. An increase in mRNA half-life in the presence of this compound indicates inhibition of cellular mRNA degradation.[2]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

Logical Relationships and Broader Context

The discovery and characterization of this compound provide a proof-of-concept for targeting the RNA degradation machinery in bacteria for antimicrobial drug development. This is particularly relevant for Gram-positive pathogens like S. aureus where the components of the RNA degradosome are less understood compared to Gram-negative bacteria.

The development of this compound highlights a promising strategy for combating antibiotic resistance by targeting novel and essential bacterial pathways. Further research into the structure-activity relationships of RnpA inhibitors and their optimization for clinical use is a logical next step in this field.

References

- 1. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis | PLOS Pathogens [journals.plos.org]

An In-depth Technical Guide to RNPA1000 and its Target, the Bacterial Ribonuclease RnpA, in RNA Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the era of escalating antibiotic resistance, the identification of novel bacterial targets is paramount. This technical guide delves into the biology of Ribonuclease P protein component A (RnpA) in bacteria, a crucial enzyme with a dual role in RNA metabolism, and the inhibitory effects of the small molecule RNPA1000. RnpA is an essential component of the RNase P holoenzyme, responsible for the maturation of transfer RNA (tRNA), and a key player in the RNA degradosome, which mediates messenger RNA (mRNA) turnover.[1][2] This dual functionality makes RnpA a compelling target for the development of new antimicrobial agents. This document provides a comprehensive overview of RnpA's function, the mechanism of its inhibition by compounds like this compound, detailed experimental protocols for studying its activity, and a summary of key quantitative data.

The Dual Role of RnpA in Bacterial RNA Metabolism

Staphylococcus aureus RnpA is a versatile protein involved in two essential cellular processes: tRNA maturation and mRNA degradation. This dual functionality underscores its importance for bacterial viability and positions it as an attractive target for antimicrobial drug development.[1][2]

RnpA as a Component of the RNase P Holoenzyme

Ribonuclease P (RNase P) is a ribonucleoprotein complex responsible for the crucial 5' maturation of precursor tRNA (pre-tRNA).[3][4] In bacteria, this holoenzyme is typically composed of a catalytic RNA subunit (rnpB) and a small protein cofactor, RnpA.[5] While the RNA component is the catalytic core, RnpA is essential for its function in vivo.[6] The protein component is thought to facilitate substrate binding and catalysis under physiological conditions. The crystal structure of the bacterial RNase P holoenzyme in complex with tRNA reveals that RnpA binds near the 5' leader of the pre-tRNA, positioning it for cleavage by the catalytic RNA subunit.[3]

RnpA's Function in the RNA Degradosome

In addition to its role in tRNA processing, RnpA is a component of the bacterial RNA degradosome, a multi-enzyme complex that orchestrates the degradation of mRNA.[7][8] In S. aureus, the degradosome is a dynamic assembly of proteins that includes ribonucleases, an RNA helicase, and metabolic enzymes. The core components of the S. aureus RNA degradosome include:

-

RNase Y: An endonuclease that can initiate mRNA decay.

-

RNase J1 and RNase J2: Ribonucleases with both 5'-to-3' exoribonuclease and endonuclease activities.

-

Polynucleotide Phosphorylase (PNPase): A 3'-to-5' exoribonuclease.

-

CshA: A DEAD-box RNA helicase that unwinds RNA secondary structures.

-

Enolase and Phosphofructokinase: Glycolytic enzymes with a less understood role in RNA degradation.

Bacterial two-hybrid analyses have elucidated the intricate network of protein-protein interactions within the S. aureus degradosome, revealing strong interactions between components like RNase J1 and RNase J2, and between the helicase CshA and RnpA.[9][10] This suggests a coordinated mechanism for efficient mRNA turnover.

This compound: An Inhibitor of RnpA's Ribonuclease Activity

The essential and dual nature of RnpA makes it a prime target for novel antibiotics. High-throughput screening efforts have identified several small molecule inhibitors of S. aureus RnpA, including the notable compound this compound.

This compound has been shown to inhibit the in vitro RNA degradation activity of RnpA.[1] This inhibition of RnpA's function disrupts cellular mRNA turnover and exhibits antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1] The development of RnpA inhibitors like this compound and the related compound RNPA2000, which inhibits both mRNA degradation and tRNA processing, provides a proof-of-principle for targeting RNA metabolism in the fight against bacterial infections.

Quantitative Data on RnpA Inhibition

The following tables summarize the available quantitative data on the inhibitory activity of this compound and other relevant compounds against S. aureus RnpA and their antimicrobial efficacy.

Table 1: In Vitro Inhibitory Activity of RnpA Inhibitors

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | S. aureus RnpA | mRNA Degradation | ~125 | [1] |

| RNPA2000 | S. aureus RnpA | mRNA Degradation | 125 | [2] |

| RNPA2000 | S. aureus RnpA | ptRNA Processing | ~250 | [2] |

| JC2 | S. aureus RnpA | ptRNA Processing | < 62.5 | [2] |

| JR1 | S. aureus RnpA | ptRNA Processing | < 62.5 | [2] |

Table 2: Antimicrobial Activity of RnpA Inhibitors

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus (MRSA) | 1-4 | [1] |

| This compound | Staphylococcus epidermidis | 2 | [1] |

| This compound | Streptococcus pneumoniae | 4 | [1] |

| This compound | Enterococcus faecalis (VRE) | 64 | [1] |

| RNPA2000 | Staphylococcus aureus (MSSA) | 8 | [2] |

| RNPA2000 | Staphylococcus aureus (MRSA) | 8 | [2] |

| JC2 | Staphylococcus aureus | 0.5-1 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of RnpA and the activity of its inhibitors.

In Vitro RnpA-mediated mRNA Degradation Assay

This assay measures the ability of purified RnpA to degrade a specific mRNA substrate in vitro and is used to screen for and characterize inhibitors.

Materials:

-

Purified S. aureus RnpA protein

-

In vitro transcribed mRNA substrate (e.g., spa mRNA)

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT

-

2X RNA Loading Dye: 95% formamide, 0.025% (w/v) bromophenol blue, 0.025% (w/v) xylene cyanol, 5 mM EDTA (pH 8.0)

-

RNase-free water

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Denaturing agarose gel (1.2% agarose, 2.2 M formaldehyde, 1X MOPS buffer)

-

Ethidium bromide or other RNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a standard 20 µL reaction, add the following components in order:

-

RNase-free water to a final volume of 20 µL

-

2 µL of 10X Reaction Buffer

-

1 µL of test compound at various concentrations (or DMSO for control)

-

1 µg of mRNA substrate

-

2 µg of purified RnpA protein

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 20 µL of 2X RNA Loading Dye.

-

Heat the samples at 65°C for 10 minutes to denature the RNA.

-

Load the samples onto a denaturing agarose gel.

-

Perform electrophoresis at 100V for 1-1.5 hours.

-

Stain the gel with ethidium bromide and visualize the RNA bands under UV light. Degradation of the mRNA substrate will be indicated by a decrease in the intensity of the full-length transcript band.

Bacterial Two-Hybrid (B2H) Assay for Protein-Protein Interactions

This assay is used to identify interactions between proteins of the RNA degradosome.

Materials:

-

E. coli BTH101 reporter strain

-

pKT25 and pUT18C vectors for creating fusions to the T25 and T18 fragments of adenylate cyclase

-

Genes of interest cloned into the B2H vectors

-

LB agar plates containing ampicillin (100 µg/mL), kanamycin (25 µg/mL), and X-Gal (40 µg/mL)

-

LB broth

-

β-galactosidase assay reagents (e.g., ONPG)

Procedure:

-

Co-transform the E. coli BTH101 strain with pKT25 and pUT18C plasmids carrying the genes of interest.

-

Plate the transformed cells on LB agar plates containing antibiotics and X-Gal.

-

Incubate the plates at 30°C for 24-48 hours. A blue colony color indicates a positive interaction.

-

For quantitative analysis, perform a liquid β-galactosidase assay.

-

Inoculate single blue colonies into LB broth with antibiotics and grow overnight at 30°C.

-

Measure the optical density (OD600) of the cultures.

-

Permeabilize the cells and measure β-galactosidase activity using a substrate like ONPG.

-

Calculate Miller units to quantify the strength of the interaction.[9]

-

Visualizing the Pathways: RnpA in Action

The following diagrams, generated using Graphviz (DOT language), illustrate the central role of RnpA in the two key RNA processing pathways in S. aureus.

Conclusion

RnpA stands out as a critical enzyme in bacterial physiology due to its indispensable roles in both RNA processing and degradation. The discovery and characterization of inhibitors like this compound have validated RnpA as a promising target for the development of novel antibacterial therapeutics. This guide provides a foundational understanding of RnpA's function and the tools to investigate it further. Continued research into the structure and mechanism of RnpA and the optimization of its inhibitors will be crucial in the ongoing battle against antibiotic-resistant bacteria.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of the ribonuclease-P-protein subunit from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of RNA-based and protein-only RNases P from bacteria encoding both enzyme types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of the nuclear RNase P holoenzyme complex reveals extensive subunit overlap with RNase MRP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The C-terminal region of the RNA helicase CshA is required for the interaction with the degradosome and turnover of bulk RNA in the opportunistic pathogen Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA Degradation in Staphylococcus aureus: Diversity of Ribonucleases and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Components of the Staphylococcus aureus mRNA Degradosome Holoenzyme-Like Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Foundational Research on RnpA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Ribonuclease P protein (RnpA) inhibitors, with a particular focus on the pioneering compound RNPA1000 and its analogs. RnpA represents a promising dual-function antimicrobial target in Staphylococcus aureus and other Gram-positive pathogens, playing essential roles in both precursor tRNA (ptRNA) maturation and mRNA degradation.[1][2][3] Inhibition of RnpA offers a novel strategy to combat antibiotic-resistant bacteria. This document outlines the key experimental methodologies, quantitative data, and logical workflows that have underpinned the discovery and characterization of RnpA inhibitors.

RnpA as a Novel Antimicrobial Target

Staphylococcus aureus RnpA is a critical enzyme for bacterial viability.[3] It functions as the protein component of Ribonuclease P (RNase P), a ribonucleoprotein complex essential for the 5' maturation of precursor tRNAs.[3][4] In this role, RnpA associates with the catalytic rnpB RNA. Furthermore, RnpA has been shown to be a key player in the staphylococcal RNA degradosome, where it participates in the turnover of messenger RNA (mRNA).[2][3] Its essentiality and conservation among Gram-positive bacteria, coupled with a lack of close homologs in mammals, make it an attractive target for the development of new antibiotics.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other notable RnpA inhibitors.

Table 1: In Vitro Inhibitory Activity of RnpA Inhibitors

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | S. aureus RnpA | tRNA Maturation | 175 | [2] |

| RNPA2000 | S. aureus RnpA | mRNA Degradation | 8-16 µg/mL (MIC) | [2] |

| JC1 | S. aureus RnpA | ptRNA Processing & mRNA Degradation | ≤ 500 | [1] |

| JC2 | S. aureus RnpA | ptRNA Processing & mRNA Degradation | ≤ 500 | [1] |

| JC3 | S. aureus RnpA | ptRNA Processing & mRNA Degradation | ≤ 500 | [1] |

| JC3b | S. aureus RnpA | ptRNA Processing & mRNA Degradation | ≤ 500 | [1] |

Table 2: Antimicrobial Activity (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA, VISA, VRSA | 8 - 16 | [5] |

| Staphylococcus epidermidis | 8 - 16 | [5] | |

| Streptococcus pneumoniae | (Antibiotic susceptible and multi-drug resistant) | 8 - 16 | [5] |

| Streptococcus pyogenes | 8 - 16 | [5] | |

| Streptococcus agalactiae | 8 - 16 | [5] | |

| Bacillus cereus | 8 - 16 | [5] | |

| Enterococcus faecalis | Mild Activity | [5] | |

| Enterococcus faecium | (including VRE) | Mild Activity | [5] |

Experimental Protocols

Detailed methodologies for the key assays used in the discovery and characterization of RnpA inhibitors are provided below.

In Vitro RnpA Inhibition Assays

3.1.1. RnpA-Mediated mRNA Degradation Assay

This assay assesses the ability of a compound to inhibit the ribonuclease activity of RnpA on an mRNA substrate.

Protocol:

-

Reaction Setup: Prepare a 10 µL reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM NaCl, 2 mM MgCl₂).[2]

-

Components:

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.[2]

-

Reaction Termination: Stop the reaction by adding an equal volume of 2x RNA loading dye (e.g., 95% formamide, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol FF, 0.5 mM EDTA).[2]

-

Analysis: Analyze the RNA degradation products by denaturing agarose gel electrophoresis (e.g., 1.0% agarose-0.66 M formaldehyde) followed by ethidium bromide staining.[2] A reduction in the degradation of the mRNA substrate in the presence of the test compound compared to the DMSO control indicates inhibitory activity.

3.1.2. Precursor tRNA (ptRNA) Processing Assay

This assay evaluates the effect of inhibitors on the RNase P holoenzyme's ability to process ptRNA into mature tRNA.

Protocol:

-

RNA Denaturation: Denature precursor tRNATyr (ptRNATyr) and rnpB RNA by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.[1]

-

RNase P Reconstitution: Reconstitute the RNase P holoenzyme by mixing an equimolar ratio of purified RnpA protein and rnpB RNA and incubating for 15 minutes at 37°C.[1]

-

Inhibition Reaction:

-

In a reaction tube, combine 1.25 pmol of the reconstituted RNase P with the test compound (at various concentrations) or DMSO (negative control).

-

The reaction is performed in a low salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂).[1]

-

-

Incubation: Incubate the mixture for 5 minutes at 37°C.[1]

-

Initiate Processing: Add the ptRNATyr substrate to the reaction mixture.

-

Incubation: Incubate for an additional 30 minutes at 37°C.[4]

-

Analysis: Analyze the cleavage of ptRNATyr into mature tRNA using Urea-PAGE (Polyacrylamide Gel Electrophoresis).[4] Inhibition is observed as a decrease in the amount of mature tRNA and an accumulation of ptRNA substrate.

Cellular Assays

3.2.1. Cellular ptRNA Accumulation Assay (qRT-PCR)

This assay quantifies the intracellular accumulation of unprocessed ptRNA as a measure of RnpA inhibition in a cellular context.

Protocol:

-

Cell Culture: Grow S. aureus (e.g., UAMS-1 strain) to the mid-logarithmic phase.

-

Compound Treatment: Treat the bacterial cells with the test compound at a sub-inhibitory concentration (e.g., 0.5x or 1x MIC) for 1 hour.[4] Use DMSO as a negative control.

-

RNA Extraction: Isolate total RNA from the treated and untreated cells using a suitable RNA purification kit.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform reverse transcription of the isolated RNA to cDNA.

-

Use specific primers to quantify the levels of a specific precursor tRNA, such as ptRNATyr.

-

Normalize the ptRNA levels to a housekeeping gene.

-

-

Analysis: An increase in the relative amount of ptRNA in compound-treated cells compared to DMSO-treated cells indicates inhibition of RnpA's ptRNA processing function.[4]

3.2.2. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Protocol:

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., 104-105 CFU) in a suitable broth medium (e.g., Mueller-Hinton Broth).[1][2]

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.[1][2]

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 16-18 hours.[1][2]

-

Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1][2]

In Vivo Efficacy Model

3.3.1. Galleria mellonella (Wax Worm) Model of S. aureus Infection

This invertebrate model is used for preliminary in vivo assessment of antimicrobial efficacy.

Protocol:

-

Infection: Inject a lethal dose of S. aureus into the hemocoel of G. mellonella larvae.

-

Treatment: Administer the test compound (e.g., JC2) at a specific dose. A control group receives a vehicle (e.g., DMSO), and another control group may receive a known antibiotic (e.g., vancomycin).[4]

-

Incubation: Incubate the larvae at 37°C.

-

Analysis: Monitor the survival of the larvae over a defined period (e.g., 16 hours).[4] An increase in the survival rate of the compound-treated group compared to the vehicle control group indicates in vivo efficacy.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows in the discovery and validation of RnpA inhibitors.

Caption: RnpA Inhibitor Discovery and Validation Workflow.

Caption: Dual Functions of RnpA and Mechanism of Inhibition.

Caption: Cellular ptRNA Accumulation Assay Workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Small-Molecule Inhibitors of Staphylococcus aureus RnpA-Mediated RNA Turnover and tRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of RNPA1000 on Staphylococcus aureus mRNA Turnover: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of RNPA1000, a small molecule inhibitor targeting the ribonuclease RnpA in Staphylococcus aureus. By disrupting the normal process of mRNA turnover, this compound presents a novel therapeutic avenue for combating this formidable pathogen. This document details the quantitative effects of this compound on mRNA stability, outlines the experimental protocols used to elucidate its function, and provides visual representations of the relevant molecular pathways and experimental workflows.

Executive Summary

Staphylococcus aureus is a leading cause of morbidity and mortality worldwide, largely due to the emergence of antibiotic-resistant strains such as MRSA. The bacterial RNA degradation machinery is an essential process for cell viability and represents a promising area for novel antimicrobial development. The protein RnpA, a key component of the S. aureus RNA degradosome, has been identified as a critical enzyme in the turnover of messenger RNA (mRNA). The small molecule this compound has been shown to inhibit the ribonuclease activity of RnpA, leading to a significant stabilization of cellular mRNA, disruption of normal cellular processes, and ultimately, bacterial growth inhibition. This guide synthesizes the key findings related to this compound's activity, offering a comprehensive resource for researchers in the field.

This compound: Mechanism of Action and Quantitative Effects

This compound was identified through high-throughput screening as a potent inhibitor of the in vitro RNA degradation activity of S. aureus RnpA.[1][2] Its inhibitory effect is specific, as it does not significantly affect the activity of other ribonucleases such as E. coli RNase HI, RNase A, RNase I, or S. aureus RNase J1 at similar concentrations.[1][2]

Impact on Global mRNA Turnover

The primary mechanism of action of this compound is the stabilization of the S. aureus transcriptome. In untreated, exponentially growing S. aureus cells, the majority of mRNA transcripts are rapidly degraded, with approximately 90% exhibiting a half-life of less than 5 minutes.[2] Treatment with a sub-inhibitory concentration of this compound dramatically alters this landscape, leading to a significant increase in the half-life of the majority of mRNA species. This effect phenocopies the genetic depletion of RnpA, providing strong evidence that this compound's antimicrobial activity is mediated through the inhibition of this specific target.[1][3]

Table 1: Effect of this compound and RnpA Depletion on Global mRNA Half-Life

| Condition | % of mRNA with Half-Life ≤ 5 min | % of mRNA with Half-Life > 5 min |

| Mock Treatment (Wild-Type) | 88.9% | 11.1% |

| This compound Treatment (0.5x MIC) | 3.6% | 96.4% |

| RnpA Depletion | 13.9% | 86.1% |

Data synthesized from a follow-up study on RnpA inhibitors, demonstrating the profound effect of this compound on mRNA stability, which is comparable to the effect of another RnpA inhibitor, RNPA2000, and genetic depletion of RnpA.[3]

Antimicrobial Activity

This compound exhibits moderate antimicrobial activity against a range of clinically relevant S. aureus strains, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) isolates.[1] This broad-spectrum activity against drug-resistant strains underscores its potential as a lead compound for a new class of antibiotics.

Table 2: In Vitro Antimicrobial Properties of this compound

| Staphylococcus aureus Strain | Genotype/Phenotype | MIC (µg/ml) |

| UAMS-1 | Clinical Osteomyelitis Isolate | 26 |

| USA300-0114 | Predominant CA-MRSA | 23 |

| VISA | Vancomycin-Intermediate | - |

| VRSA | Vancomycin-Resistant | - |

Minimum Inhibitory Concentration (MIC) values for this compound against various S. aureus strains.[1] Note: Specific MICs for VISA and VRSA were stated to be within the active range but not explicitly quantified in the primary text.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the effects of this compound.

High-Throughput Screening for RnpA Inhibitors

A high-throughput screen was employed to identify small molecule inhibitors of RnpA's in vitro RNA degradation activity.[1][2]

-

Protein Purification : Recombinant S. aureus RnpA with a hexahistidine tag was expressed in E. coli and purified using affinity chromatography.

-

Substrate : An in vitro transcribed RNA substrate, such as spa mRNA, was used.

-

Assay : The assay was performed in a multi-well plate format. Each well contained the RNA substrate, purified RnpA, and a unique compound from a chemical library.

-

Detection : The degradation of the RNA substrate was monitored, and compounds that inhibited this degradation by ≥50% were selected as primary hits.

Gel-Based Secondary Assay for Inhibitor Confirmation

To confirm the inhibitory activity of the primary hits and rule out artifacts, a gel-based secondary assay was conducted.[1][2]

-

Reaction Mixture : A reaction mixture containing spa mRNA, purified RnpA, and varying concentrations of the inhibitory compound (e.g., this compound) was prepared.

-

Incubation : The reaction was incubated to allow for RNA degradation.

-

Electrophoresis : The reaction products were separated by agarose gel electrophoresis.

-

Analysis : Inhibition of RNA degradation was visualized as the persistence of the full-length spa mRNA band in the presence of the inhibitor, compared to the control with no inhibitor where the mRNA would be degraded.

Global mRNA Turnover Analysis

The effect of this compound on the stability of the entire S. aureus transcriptome was assessed using DNA microarrays (Affymetrix GeneChips).[4]

-

Bacterial Culture and Treatment : S. aureus cultures were grown to the mid-logarithmic phase. A sub-inhibitory concentration (e.g., 0.5x MIC) of this compound was added to the experimental culture, while a control culture received a mock treatment.

-

Transcriptional Arrest : After a 30-minute incubation with this compound, transcription was halted in both cultures by the addition of rifampicin.

-

RNA Sampling : Aliquots of the cultures were collected at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) after transcriptional arrest.

-

RNA Isolation and Processing : Total RNA was isolated from each sample, converted to cDNA, fragmented, and labeled with biotin.

-

Microarray Hybridization : The labeled cDNA was hybridized to S. aureus GeneChips.

-

Data Acquisition and Analysis : The arrays were washed, stained, and scanned. The signal intensity for each transcript at each time point was used to calculate its decay rate and, consequently, its half-life.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits RnpA within the RNA degradosome.

Caption: Workflow for mRNA turnover analysis using GeneChips.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of a new class of antibiotics that target the essential process of mRNA degradation in Staphylococcus aureus. Its ability to inhibit the ribonuclease RnpA, leading to global mRNA stabilization and potent antimicrobial activity against drug-resistant strains, validates the bacterial RNA degradosome as a viable therapeutic target. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound derivatives to advance this novel therapeutic strategy towards clinical application. Further elucidation of the precise molecular interactions between this compound and the RnpA active site will be crucial for structure-based drug design and the development of next-generation RnpA inhibitors.

References

- 1. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing the effect of the Staphylococcus aureus virulence factor regulator, SarA, on log-phase mRNA half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A detailed protocol for RNA cleavage assay in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing the Effect of the Staphylococcus aureus Virulence Factor Regulator, SarA, on Log-Phase mRNA Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]

RNPA1000: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial properties of RNPA1000, a small molecule inhibitor of Staphylococcus aureus RnpA. The document summarizes its activity spectrum, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Antimicrobial Spectrum of this compound

This compound has demonstrated a targeted spectrum of activity, primarily against Gram-positive bacteria. Extensive in vitro testing has quantified its efficacy against a range of clinically relevant pathogens.

In Vitro Antimicrobial Activity

The antimicrobial activity of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The compound shows moderate activity against different lineages of Staphylococcus aureus, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains.[1] Its efficacy extends to other significant Gram-positive pathogens such as Staphylococcus epidermidis, various Streptococcus species, and Bacillus cereus.[1] Notably, this compound exhibited mild activity against Enterococcus faecalis and Enterococcus faecium, including vancomycin-resistant enterococci (VRE).[1]

Conversely, this compound was found to be ineffective against the Gram-negative bacteria Escherichia coli and Acinetobacter baumannii.[1] This specificity is attributed to the limited amino acid identity of the RnpA protein in these organisms compared to S. aureus RnpA.[1]

Table 1: In Vitro Antimicrobial Properties of this compound [1]

| Organism | Strain | Genotype/Phenotype | MIC (µg/mL) |

| Staphylococcus aureus | UAMS-1 | Clinical osteomyelitis isolate | 26 |

| USA300–0114 | Predominant CA-MRSA | 23 | |

| USA100 | HA-MRSA | 23 | |

| USA200 | HA-MRSA | 23 | |

| USA400 | HA-MRSA | 23 | |

| USA500 | HA-MRSA | 23 | |

| Mu50 | VISA | 23 | |

| VRS1 | VRSA | 23 | |

| Staphylococcus epidermidis | 23 | ||

| Streptococcus pneumoniae | Antibiotic susceptible | 23 | |

| Multi-drug resistant | 23 | ||

| Streptococcus pyogenes | 23 | ||

| Streptococcus agalactiae | 23 | ||

| Bacillus cereus | 23 | ||

| Enterococcus faecalis | 46 | ||

| Enterococcus faecium | 46 | ||

| Vancomycin-resistant | 46 | ||

| Escherichia coli | >50 | ||

| Acinetobacter baumannii | >50 |

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of RnpA in S. aureus. RnpA is an essential enzyme that participates in two critical cellular processes: precursor tRNA (ptRNA) maturation and mRNA degradation.[1] By targeting RnpA, this compound disrupts cellular mRNA turnover, leading to an inhibition of bacterial growth.[1] The compound has been shown to limit the degradation of cellular mRNA in S. aureus.[1]

Experimental Protocols

The following section details the methodology used to determine the in vitro antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains was determined using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial cultures grown to early- to mid-logarithmic phase

-

This compound stock solution

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a positive control well (no this compound) and a negative control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

The Impact of RNPA1000 on Bacterial tRNA Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of RNPA1000, a small molecule inhibitor of the Staphylococcus aureus protein RnpA. While initially identified as a promising antimicrobial candidate, detailed investigations have revealed a nuanced mechanism of action. This document consolidates the current understanding of RnpA's dual functionality in bacterial RNA metabolism and clarifies the specific impact of this compound. It has been demonstrated that this compound primarily inhibits the mRNA degradation activity of RnpA and does not significantly affect the RNase P-mediated maturation of precursor tRNA (ptRNA).[1] This guide presents quantitative data on its antimicrobial activity, detailed experimental protocols for assessing RnpA inhibition, and visual diagrams of the relevant biochemical pathways and experimental workflows to support further research and development in this area.

Introduction: RnpA as a Dual-Function Antimicrobial Target

In Staphylococcus aureus, the protein RnpA is an essential enzyme, making it an attractive target for novel antimicrobial agents.[2] RnpA exhibits two distinct and vital functions within the bacterial cell:

-

Component of RNase P: RnpA associates with the catalytic RNA moiety, rnpB, to form the ribonucleoprotein complex RNase P.[3][4] RNase P is the endonuclease responsible for the crucial 5' processing of precursor tRNAs (ptRNAs), a fundamental step in producing mature, functional tRNAs for protein synthesis.[1][4]

-

mRNA Degradation: Independently of rnpB, RnpA possesses intrinsic ribonuclease activity and is a component of the S. aureus RNA degradosome.[2][3] In this role, it contributes to the turnover and degradation of messenger RNA (mRNA), thereby playing a significant part in post-transcriptional gene regulation.[4]

The discovery of small molecules that could inhibit one or both of these functions opened a new avenue for antibiotic development. High-throughput screening efforts led to the identification of two notable compounds: this compound and RNPA2000.[1]

This compound: Specific Inhibition of mRNA Degradation

Subsequent characterization of these inhibitors revealed a critical difference in their mechanisms of action. While RNPA2000 was found to inhibit both the tRNA maturation and mRNA degradation functions of RnpA, this compound's activity is more specific. Current evidence strongly indicates that This compound inhibits the RnpA-mediated degradation of cellular RNA but does not significantly impair the RNase P-dependent maturation of precursor tRNA .[1] This specificity makes this compound a valuable tool for dissecting the distinct roles of RnpA in bacterial physiology.

Quantitative Data

Antimicrobial Activity of this compound

This compound has demonstrated bacteriostatic activity against a range of Gram-positive pathogens. The minimum inhibitory concentrations (MICs) for several key species are summarized below.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | UAMS-1 | 26 | [5] |

| Staphylococcus aureus (MRSA) | USA300-0114 | 23 | [5] |

| Staphylococcus aureus (VISA) | 23 | [5] | |

| Staphylococcus aureus (VRSA) | 23 | [5] | |

| Staphylococcus epidermidis | 16 | [5] | |

| Streptococcus pneumoniae (multi-drug resistant) | 16 | [5] | |

| Streptococcus pyogenes | 16 | [5] | |

| Streptococcus agalactiae | 16 | [5] | |

| Bacillus cereus | 16 | [5] | |

| Enterococcus faecalis (VRE) | 64 | [5] | |

| Enterococcus faecium (VRE) | 64 | [5] |

Inhibitory Activity against RnpA Functions

While specific IC50 values for this compound against the two functions of RnpA are not extensively published in a comparative manner, studies consistently report its inhibitory effect on mRNA degradation and a lack of significant inhibition on ptRNA processing.[1] For a related compound, RNPA2000, which inhibits both, IC50 values have been determined, highlighting the differential activity of these molecules.

Experimental Protocols

In Vitro RNase P Activity Assay

This assay is designed to measure the ability of the reconstituted S. aureus RNase P to cleave the 5' leader sequence from a precursor tRNA.

Materials:

-

Purified S. aureus RnpA protein

-

In vitro transcribed S. aureus rnpB RNA

-

In vitro transcribed, radioactively or fluorescently labeled precursor tRNA (e.g., ptRNATyr)

-

Low-salt reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2

-

High-salt buffer (for rnpB alone control): 50 mM Tris-HCl (pH 8.0), 100 mM MgCl2, 800 mM NH4Cl[1]

-

2x RNA loading dye (e.g., 95% formamide, 0.025% SDS, 0.025% bromophenol blue, 0.5 mM EDTA)

-

Urea-PAGE gels (e.g., 8-10%) and electrophoresis apparatus

-

Phosphorimager or fluorescence scanner

Methodology:

-

RNA Refolding: Denature the rnpB and ptRNA substrates by heating to 95°C for 3 minutes, followed by slow cooling to room temperature to allow for proper folding.[1]

-

RNase P Reconstitution: In the low-salt reaction buffer, mix equimolar amounts of purified RnpA and refolded rnpB RNA. Incubate at 37°C for 15 minutes to allow the complex to form.[1]

-

Inhibition Reaction: Add the test compound (e.g., this compound) or DMSO (vehicle control) to the reconstituted RNase P and incubate for a further 15 minutes at 37°C.

-

Cleavage Reaction: Initiate the reaction by adding the refolded, labeled ptRNA substrate to the RNase P-inhibitor mixture. Incubate at 37°C for 30 minutes.

-

Reaction Quenching: Stop the reaction by adding an equal volume of 2x RNA loading dye.

-

Analysis: Separate the reaction products (uncleaved ptRNA and cleaved mature tRNA) on a denaturing urea-PAGE gel. Visualize the results using a phosphorimager or fluorescence scanner. The accumulation of ptRNA in the presence of an inhibitor indicates a block in tRNA maturation.[3]

In Vitro RnpA mRNA Degradation Assay

This assay measures the intrinsic ribonuclease activity of RnpA on an mRNA substrate.

Materials:

-

Purified S. aureus RnpA protein

-

A fluorescently quenched RNA substrate (FRET-based) or a specific mRNA transcript (e.g., spa mRNA)

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 2 mM NaCl, 2 mM MgCl2[1]

-

Test compound (this compound) and DMSO control

-

Fluorometer or gel electrophoresis equipment

Methodology (FRET-based):

-

In a microplate, combine the reaction buffer, purified RnpA, and the test compound (this compound) or DMSO.

-

Initiate the reaction by adding the FRET-based RNA substrate.

-

Incubate at 37°C and measure the increase in fluorescence over time (e.g., every 2 minutes for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 490 nm and 520 nm).[3] A decrease in the rate of fluorescence increase in the presence of the compound indicates inhibition of mRNA degradation.

Cellular mRNA Turnover Assay

This assay determines the effect of a compound on the stability of mRNA within living bacterial cells.

Materials:

-

S. aureus culture (e.g., UAMS-1)

-

Growth medium (e.g., TSB)

-

Test compound (this compound) and DMSO control

-

Rifampicin (to halt transcription)

-

RNA extraction reagents

-

qRT-PCR reagents and equipment

Methodology:

-

Grow S. aureus to the mid-logarithmic phase.

-

Treat the cultures with the test compound (e.g., at 0.5x or 1x MIC) or DMSO for a specified time (e.g., 1 hour).[3]

-

Add rifampicin to the cultures to stop de novo RNA synthesis.

-

Collect cell pellets at various time points after the addition of rifampicin (e.g., 0, 5, 10, 20 minutes).

-

Extract total RNA from each cell pellet.

-

Perform qRT-PCR to quantify the amount of a specific transcript (e.g., spa mRNA) remaining at each time point.

-

Calculate the half-life of the target mRNA in the presence and absence of the inhibitor. An increase in the mRNA half-life indicates inhibition of cellular mRNA turnover.

Visualizations

Bacterial tRNA Maturation Pathway

References

- 1. Small-Molecule Inhibitors of Staphylococcus aureus RnpA-Mediated RNA Turnover and tRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Small Molecule Inhibitors of Staphylococcus aureus RnpA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

RNPA1000: A Novel Ribonuclease P Inhibitor as a Potential Therapeutic Agent for Methicillin-Resistant Staphylococcus aureus (MRSA)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. This document provides a comprehensive technical overview of RNPA1000, a small molecule inhibitor of Ribonuclease P (RNase P) protein subunit A (RnpA), a critical enzyme in bacterial RNA metabolism. By targeting RnpA, this compound disrupts essential cellular processes in S. aureus, demonstrating promising activity against a spectrum of drug-resistant strains, including vancomycin-intermediate and -resistant S. aureus (VISA and VRSA). This guide details the mechanism of action, quantitative efficacy data, experimental protocols, and relevant cellular pathways associated with this compound, offering a foundational resource for its further investigation and development as a potential therapeutic agent for MRSA infections.

Introduction: RnpA as a Novel Antimicrobial Target

Staphylococcus aureus is a versatile pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and pneumonia. The rise of MRSA strains has severely limited therapeutic options, as these bacteria have acquired resistance to nearly all β-lactam antibiotics. This has driven the search for novel bacterial targets that are essential for viability and distinct from the targets of existing antibiotic classes.

One such promising target is Ribonuclease P (RNase P), an essential enzyme responsible for the maturation of transfer RNA (tRNA) by cleaving the 5' leader sequence of precursor tRNAs (ptRNAs). In S. aureus, RNase P is a ribonucleoprotein complex composed of a catalytic RNA subunit (rnpB) and a protein subunit, RnpA. Beyond its role in tRNA processing, RnpA has been identified as a key component of the S. aureus RNA degradosome, a multi-protein complex that mediates the degradation of messenger RNA (mRNA). This dual functionality in essential cellular processes makes RnpA an attractive target for the development of new anti-MRSA agents. Inhibition of RnpA is expected to disrupt both tRNA maturation and mRNA turnover, leading to bacterial cell death.

This compound: A Specific Inhibitor of RnpA-mediated RNA Degradation

This compound is a small molecule identified through high-throughput screening as a specific inhibitor of the ribonuclease activity of S. aureus RnpA.[1][2] Its mechanism of action centers on the direct inhibition of RnpA's ability to degrade RNA, thereby disrupting the normal process of mRNA turnover within the bacterial cell.[1][2] This disruption of RNA metabolism ultimately leads to antimicrobial activity against a range of Gram-positive pathogens.[1][2]

Quantitative Efficacy Data of this compound

The antimicrobial activity of this compound has been quantitatively assessed against various clinically relevant strains of S. aureus, including MRSA, VISA, and VRSA. The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus Strains

| Bacterial Strain | Genotype/Phenotype | MIC (µg/mL) |

| UAMS-1 | Clinical osteomyelitis isolate | 26 |

| USA300-0114 | Predominant community-associated MRSA | 23 |

| NRS1 | USA100; healthcare-associated MRSA | 23 |

| NRS133 | USA400; healthcare-associated MRSA | 23 |

| VRS1 | Vancomycin-resistant S. aureus | 23 |

| HIP11717 | Vancomycin-intermediate S. aureus | 23 |

Data sourced from Olson et al., 2011.[1][2]

In addition to its in vitro activity, this compound has demonstrated efficacy in a murine model of systemic infection, where it was shown to ameliorate disease.[1][2][3] Furthermore, this compound exhibits antimicrobial activity against biofilm-associated S. aureus, a critical attribute for treating persistent and device-related infections.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

High-Throughput Screening (HTS) for RnpA Inhibitors

The identification of this compound was accomplished through a high-throughput screening campaign designed to identify small molecules that inhibit the in vitro RNA degradation activity of RnpA.

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay is used to measure the ribonuclease activity of purified RnpA. A fluorescently labeled RNA substrate is cleaved by RnpA, leading to a measurable change in fluorescence. Inhibitors of RnpA will prevent this cleavage and thus can be identified by a lack of change in the fluorescence signal.

-

Protocol:

-

Purified recombinant S. aureus RnpA is incubated with a FRET-based RNA substrate in a microtiter plate format.

-

Compounds from a chemical library are added to individual wells.

-

The reaction is incubated at 37°C to allow for enzymatic activity.

-

Fluorescence is measured over time using a plate reader.

-

Compounds that inhibit the change in fluorescence by a predefined threshold (e.g., ≥50%) are identified as primary hits.

-

Gel-Based RnpA Inhibition Assay (Secondary Screen)

Primary hits from the HTS are typically validated using a secondary, orthogonal assay to confirm their inhibitory activity and rule out artifacts from the primary screen.

-

Principle: This assay directly visualizes the degradation of an RNA substrate by RnpA on an agarose gel. In the presence of an effective inhibitor, the RNA substrate will remain intact.

-

Protocol:

-

A specific mRNA transcript (e.g., spa mRNA) is incubated with purified RnpA in the presence and absence of the test compound at various concentrations.

-

The reactions are incubated at 37°C for a defined period.

-

The reaction products are separated by agarose gel electrophoresis.

-

The gel is stained with an RNA-specific dye (e.g., ethidium bromide) and visualized.

-

Inhibition of RnpA activity is confirmed by the presence of an intact mRNA band in the lanes containing the test compound.

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

-

Protocol:

-

A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

A bacterial inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Each well of the microtiter plate is inoculated with the bacterial suspension.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.

-

Biofilm Disruption Assay using Crystal Violet Staining

The ability of this compound to disrupt pre-formed biofilms is a critical measure of its potential efficacy against chronic infections.

-

Principle: S. aureus biofilms are grown in microtiter plates and then treated with the test compound. The remaining biofilm biomass is stained with crystal violet, which is subsequently solubilized, and the absorbance is measured to quantify the extent of biofilm disruption.

-

Protocol:

-

S. aureus is cultured in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.

-

The planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS).

-

This compound at various concentrations is added to the wells containing the pre-formed biofilms and incubated for a further 24 hours.

-

The wells are washed again to remove dead cells and residual compound.

-

The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.

-

Excess stain is washed away, and the plate is air-dried.

-

The bound crystal violet is solubilized with 30% acetic acid or ethanol.

-

The absorbance of the solubilized stain is measured at a wavelength of 590 nm. A decrease in absorbance compared to the untreated control indicates biofilm disruption.

-

Systemic MRSA Infection Mouse Model

In vivo efficacy of this compound is evaluated in a murine model of systemic infection.

-

Principle: Mice are systemically infected with a lethal dose of MRSA and subsequently treated with this compound. The efficacy of the compound is assessed by monitoring survival rates and/or bacterial burden in target organs.

-

Protocol:

-

A lethal dose of a clinical MRSA isolate (e.g., USA300) is prepared in a suitable vehicle (e.g., PBS).

-

Mice (e.g., BALB/c strain) are infected via intraperitoneal or intravenous injection with the bacterial suspension.

-

At a defined time post-infection, mice are treated with this compound, typically administered via intraperitoneal or subcutaneous injection. A vehicle control group is also included.

-

The health of the mice is monitored daily, and survival is recorded over a period of several days.

-

Alternatively, at specific time points post-treatment, mice are euthanized, and target organs (e.g., kidneys, spleen) are harvested, homogenized, and plated to determine the bacterial load (CFU/organ). A significant reduction in bacterial burden in the treated group compared to the control group indicates in vivo efficacy.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathway targeted by this compound and the experimental workflows described above.

The Staphylococcus aureus RNA Degradosome and the Action of this compound

Caption: The S. aureus RNA degradosome and this compound's inhibitory action on RnpA.

Experimental Workflow for this compound Efficacy Testing

References

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Activity Testing of RNPA1000

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNPA1000 is a novel small molecule inhibitor that targets the essential bacterial enzyme RnpA in Staphylococcus aureus.[1] RnpA is a critical component of the RNase P holoenzyme, which is involved in tRNA maturation, and has also been implicated in the degradation of messenger RNA (mRNA). By inhibiting RnpA, this compound disrupts essential cellular processes, leading to antimicrobial effects. This compound has shown promise as a potential therapeutic agent, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the antimicrobial activity assays of this compound.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Time-Kill Kinetics (Log Reduction at Timepoint) |

| Staphylococcus aureus (ATCC 29213) | |||

| Methicillin-Resistant S. aureus (MRSA) (e.g., ATCC 43300) | |||

| Vancomycin-Intermediate S. aureus (VISA) | |||

| Vancomycin-Resistant S. aureus (VRSA) | |||

| Enterococcus faecalis (ATCC 29212) | |||

| Escherichia coli (ATCC 25922) | |||

| Pseudomonas aeruginosa (ATCC 27853) |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a common and reliable technique for determining the MIC of a compound.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial cultures in the logarithmic growth phase

-

Spectrophotometer

-

Sterile pipette tips and reservoirs

-

Incubator (37°C)

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.

-

Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

-

Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects bacterial growth.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound.

-

Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to confirm the visual assessment.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3][4] This assay is a continuation of the MIC assay.

Materials:

-

96-well plates from the completed MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips

-

Incubator (37°C)

Protocol:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a TSA plate.

-

-

Incubation:

-

Incubate the TSA plates at 37°C for 18-24 hours.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]

-

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Time-Kill Assay

A time-kill assay is used to determine the rate at which an antimicrobial agent kills a bacterium over time.[5]

Materials:

-

This compound stock solution

-

CAMHB

-

Bacterial culture in the logarithmic growth phase

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

TSA plates

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Spectrophotometer

Protocol:

-

Preparation of Inoculum and Test Solutions:

-

Prepare a bacterial inoculum as described for the MIC assay, diluted to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in CAMHB.

-

Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

-

Include a growth control tube (no this compound).

-

-

Incubation and Sampling:

-

Inoculate the prepared tubes with the bacterial suspension.

-

Incubate the tubes at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]

-

-

Enumeration of Viable Bacteria:

-

Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

-

Plate 100 µL of appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

-

A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

-

Caption: Workflow for Time-Kill Assay.

Mechanism of Action Signaling Pathway

This compound is thought to exert its antimicrobial effect by inhibiting the dual functions of RnpA in S. aureus: precursor tRNA processing and messenger RNA degradation. The disruption of these essential pathways leads to the inhibition of protein synthesis and ultimately, cell death.

Caption: Proposed Mechanism of Action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Real-time monitoring of antimicrobial activity with the multiparameter microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MIC and MBC of Honey and Gold Nanoparticles against methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) coagulase-positive S. aureus isolated from contagious bovine clinical mastitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Novel Antimicrobial Agents such as RNPA1000

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the continuous discovery and development of novel antimicrobial agents. A critical early-stage assessment in the characterization of a new antimicrobial compound, such as the putative Staphylococcus aureus RnpA inhibitor RNPA1000, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This value is a fundamental measure of a compound's potency and is essential for guiding further preclinical and clinical development.

Standardized protocols for MIC determination are crucial for ensuring the reproducibility and comparability of data across different laboratories.[1] The two most widely recognized international bodies that provide these standards are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] This document provides detailed protocols for three common MIC determination methods—broth microdilution, agar dilution, and gradient diffusion—based on the principles outlined by these organizations.

While specific MIC data for the novel compound this compound is not yet publicly available, this application note will serve as a comprehensive guide for researchers to establish these values. The protocols are presented in a generalized format, with "this compound" used as an illustrative example.

Key Methodologies for MIC Determination

There are several established methods for determining the MIC of an antimicrobial agent. The choice of method may depend on factors such as the number of isolates to be tested, the properties of the antimicrobial agent, and the resources available. The three primary methods are:

-

Broth Microdilution: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][4] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to determine the lowest concentration that inhibits growth.[5] This method is suitable for testing a large number of isolates simultaneously.

-

Agar Dilution: In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.[6] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration of the agent that prevents growth.[6] This method is considered a reference method by both CLSI and EUCAST for certain organism-drug combinations.[7]

-

Gradient Diffusion: This technique utilizes a predefined and continuous concentration gradient of an antimicrobial agent immobilized on a plastic strip (e.g., E-test).[8][9] The strip is placed on the surface of an agar plate that has been inoculated with the test microorganism. During incubation, the antimicrobial agent diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the calibrated strip.[10]

Experimental Protocols

The following are detailed protocols for the three main MIC determination methods. It is imperative to adhere to aseptic techniques throughout these procedures to prevent contamination.

Quality Control

For all MIC determination methods, the inclusion of quality control (QC) strains with known MIC values is essential to ensure the accuracy and reproducibility of the results.[5][11] Commonly used QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[5] The obtained MIC values for these QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.[12]

Protocol 1: Broth Microdilution Method

This protocol is based on the guidelines provided by CLSI.[2]

Materials:

-

This compound (or other antimicrobial agent) powder

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test microorganism (e.g., S. aureus)

-

Quality control strains

-

Sterile tubes for dilution

-

Micropipettes and sterile tips

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration that is at least 10 times the highest concentration to be tested. The solvent used should not affect bacterial growth at the final concentration.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plate:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antimicrobial. This will result in a range of concentrations of this compound.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Inoculation:

-

Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well (except the sterility control well). This will bring the final volume in each well to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[13]

-

Protocol 2: Agar Dilution Method

This protocol is based on the guidelines provided by EUCAST and CLSI.[6][7]

Materials:

-

This compound (or other antimicrobial agent) powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes (90 mm or 150 mm)

-

Test microorganism

-

Quality control strains

-

Sterile tubes for dilution

-

Water bath (50°C)

-

Inoculum replicating device (optional)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound as described in the broth microdilution protocol.

-